5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a mouthful of a compound, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: C24H19Cl2N3O2S
Molecular Weight: 484.408 g/mol
CAS Number: 538337-80-3
This compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms. The presence of a morpholine ring and a thione group adds further intrigue.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in absolute ethanol, catalyzed by triethylamine. This yields 5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and purification steps. detailed industrial protocols are often proprietary.
Chemical Reactions Analysis
Reactivity:: This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions could lead to different derivatives.
Substitution: Substitution reactions at the chlorophenoxy group are possible.
- Other reagents specific to the desired transformation.
Triethylamine: Used as a catalyst in the synthetic route.
Ethanol: Solvent for the reaction.
Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization of intermediates and final products are essential for understanding its reactivity.
Scientific Research Applications
Chemistry::
Catalysis: Investigate its potential as a catalyst due to the triazole and thione moieties.
Coordination Chemistry: Study its metal complex formation.
Antifungal Properties: Explore its antifungal activity due to the phenyl and chlorophenoxy groups.
Bioconjugation: Utilize its functional groups for bioconjugation.
Agrochemicals: Assess its potential as a pesticide or herbicide.
Pharmaceuticals: Investigate its medicinal applications.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, we can compare it to related 1,2,4-triazoles or compounds with similar functional groups. Its unique combination of features sets it apart.
Properties
Molecular Formula |
C21H22Cl2N4O2S |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C21H22Cl2N4O2S/c1-15-4-2-3-5-18(15)27-20(13-29-19-7-6-16(22)12-17(19)23)24-26(21(27)30)14-25-8-10-28-11-9-25/h2-7,12H,8-11,13-14H2,1H3 |
InChI Key |
FXOJASLMDOZLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN(C2=S)CN3CCOCC3)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.